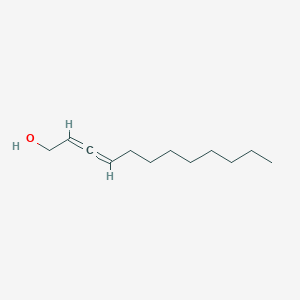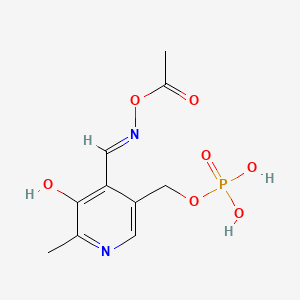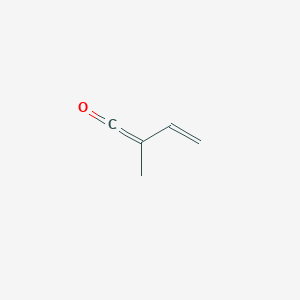
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a phenylethyl group attached to the glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving the amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Conditions typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds leading to linear peptides.
Substitution: Modified peptides with altered side chains or backbone structures.
Aplicaciones Científicas De Investigación
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance its binding affinity and specificity. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-D-alanyl-L-phenylalanyl-L-methionine
- L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
- Semaglutide
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide is unique due to the presence of the phenylethyl group, which can significantly influence its biological activity and binding properties. This structural feature distinguishes it from other similar peptides and may confer specific advantages in research and therapeutic applications.
Propiedades
Número CAS |
83579-05-9 |
|---|---|
Fórmula molecular |
C31H37N5O5 |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(2-phenylethylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C31H37N5O5/c1-21(35-30(40)26(32)18-24-12-14-25(37)15-13-24)29(39)36-27(19-23-10-6-3-7-11-23)31(41)34-20-28(38)33-17-16-22-8-4-2-5-9-22/h2-15,21,26-27,37H,16-20,32H2,1H3,(H,33,38)(H,34,41)(H,35,40)(H,36,39)/t21-,26+,27+/m1/s1 |
Clave InChI |
NDLJXQAHKHQCKP-AIGMYPEUSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)






![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)


![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)

